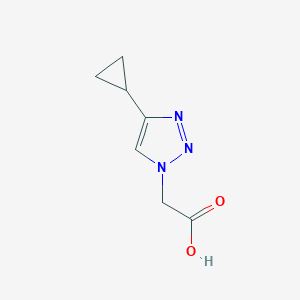

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid

描述

属性

IUPAC Name |

2-(4-cyclopropyltriazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGUTDRSAKTKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the construction of the 1,2,3-triazole ring followed by the introduction of the cyclopropyl group and the acetic acid moiety. One common method involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction efficiently forms the 1,2,3-triazole ring under mild conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.

化学反应分析

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

One of the primary applications of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid is in medicinal chemistry . It serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting the von Hippel-Lindau (VHL) protein. Inhibitors of VHL are crucial in cancer therapy due to their role in regulating hypoxia-inducible factors (HIFs), which are involved in tumor growth and survival.

Case Study: VHL Inhibition

Research indicates that compounds structurally related to this compound can effectively inhibit VHL activity. This inhibition leads to the accumulation of HIFs, promoting the transcription of genes that facilitate tumor progression. For instance, studies have shown that derivatives of this compound exhibit potent anticancer properties by modulating HIF pathways.

Biological Activities

In addition to its role in cancer treatment, this compound has been investigated for its biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens. Its ability to disrupt microbial cell membranes or inhibit essential enzymes may underlie these effects.

- Antiviral Activity : Some derivatives have shown promise against viral infections by interfering with viral replication mechanisms.

Materials Science

The unique structural features of this compound make it a valuable component in materials science . It is utilized in the development of new materials with specific properties such as:

- Polymers : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups for specific applications.

- Supramolecular Assemblies : Its triazole ring allows for coordination with metal ions, facilitating the formation of supramolecular structures that have potential applications in catalysis and drug delivery systems .

作用机制

The mechanism of action of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. For example, in the context of enzyme inhibition, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, thereby inhibiting their activity . This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation.

相似化合物的比较

Structural and Functional Variations

The following table summarizes key structural differences and properties of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid and related triazole-acetic acid derivatives:

生物活性

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid is a chemical compound with the molecular formula CHNO and a molecular weight of 167.17 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a VHL (von Hippel-Lindau) protein inhibitor, which is significant in cancer treatment and other therapeutic applications.

The biological activity of this compound is primarily attributed to its structural characteristics:

- VHL Inhibition : Similar compounds have been shown to inhibit the VHL protein, affecting the hypoxia-inducible factor (HIF) pathway. This inhibition can lead to the accumulation of HIF and the transcription of genes involved in cellular responses to hypoxia, which is critical in tumor biology .

- Enzyme Interaction : The triazole ring allows for stable complex formation with metal ions, crucial for enzyme catalysis. The compound has been observed to interact with cytochrome P450 enzymes, influencing drug metabolism .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study on structurally related triazole derivatives demonstrated their antiproliferative effects against various cancer cell lines. The compound's mechanism involves modulating cell signaling pathways and inhibiting key enzymes essential for tumor growth .

Antimicrobial Effects

The compound also shows promising antimicrobial activity. In vitro studies have evaluated its effectiveness against various bacterial strains, demonstrating its potential as an antimicrobial agent. The structural features of the triazole moiety are believed to contribute significantly to this activity .

Synthesis and Evaluation

A recent study synthesized new derivatives of 1,2,4-triazole containing propanoic acid moieties and evaluated their biological activities. The findings indicated that these derivatives exhibited significant toxicity and antiproliferative activity in peripheral blood mononuclear cells .

Comparative Analysis

In comparison with similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide | VHL inhibitor | Targets HIF pathway |

| 2-(1H-1,2,4-triazole-1-yl)acetic acid | Moderate anticancer activity | Similar triazole structure |

These comparisons highlight the unique properties of this compound that may confer distinct biological activities .

常见问题

Q. What are the standard protocols for synthesizing 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid?

The compound is typically synthesized via 1,3-dipolar cycloaddition (click chemistry). A copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed, where a cyclopropane-bearing alkyne reacts with an azidoacetic acid derivative. For example, a cyclopropylacetylene derivative is reacted with 2-azidoacetic acid under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) in a water/tert-butanol mixture at room temperature. Post-reaction purification involves recrystallization from DMF/acetic acid or column chromatography .

Q. How can researchers confirm the structure and purity of the synthesized compound?

Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HMBC) to verify the triazole ring and cyclopropyl substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) or thin-layer chromatography (TLC) . Elemental analysis ensures stoichiometric consistency .

Q. What are common biological screening methods for this compound?

Initial screens include in vitro enzyme inhibition assays (e.g., kinase or protease targets) and antibacterial susceptibility testing (MIC assays against Gram+/Gram- strains). Cellular cytotoxicity is evaluated using MTT assays in cancer/healthy cell lines. Dose-response curves (IC₅₀ values) are generated to assess potency .

Q. How should stability studies be designed for aqueous solutions of the compound?

Conduct pH-dependent stability tests (pH 2–10, 37°C) over 24–72 hours, monitoring degradation via HPLC. Thermal stability is assessed at 4°C, 25°C, and 40°C. Use LC-MS to identify degradation products. Store lyophilized samples at –20°C under inert gas to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Apply continuous-flow chemistry to enhance yield and reduce reaction time. For example, use a microreactor with controlled temperature (50–80°C) and pressure (1–3 bar) to improve mixing and heat transfer. Computational tools (e.g., density functional theory (DFT)) predict transition states to optimize catalyst loading (e.g., Cu(I) vs. Ru(II)) and solvent selection (e.g., DMF vs. THF) .

Q. What strategies resolve contradictory data in biological activity studies?

If activity varies across assays, perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing cyclopropyl with other substituents). Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins. Validate hypotheses with X-ray crystallography of ligand-protein complexes .

Q. How can computational methods predict novel derivatives with enhanced properties?

Employ quantum mechanical calculations (Gaussian 16) to model electronic properties (HOMO/LUMO energies) and reactivity. Machine learning (e.g., random forest models) trained on existing triazole datasets can predict solubility, logP, and bioavailability. ICReDD’s reaction path search methods integrate computational and experimental data to prioritize synthesis targets .

Q. What are the challenges in characterizing degradation products?

Degradation pathways (e.g., triazole ring oxidation) are identified via LC-HRMS/MS with collision-induced dissociation (CID). Use isotopic labeling (e.g., ¹³C-cyclopropyl groups) to trace fragmentation patterns. Compare spectra with synthetic reference standards for confirmation .

Q. How can combinatorial libraries of triazole derivatives be constructed?

Utilize solid-phase synthesis with Rink amide resin to generate peptidomimetic analogs. Introduce diversity via substituent variation at the 4-position of the triazole (e.g., alkyl, aryl, or amino groups). Screen libraries using high-throughput SPR (surface plasmon resonance) for target binding .

Q. What advanced techniques validate interactions with biological targets?

Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). Cryo-EM or NMR-based fragment screening elucidates binding modes. For membrane targets, use nanodisc-embedded receptors to mimic physiological conditions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。